molecular formula C25H26ClN3O2 B243676 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide

货号 B243676
分子量: 435.9 g/mol
InChI 键: ZVXGLHXNWSMCBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide, also known as BPN14770, is a small molecule drug that has shown promising results in pre-clinical studies for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome.

作用机制

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway. This pathway is involved in the regulation of synaptic plasticity and memory formation, and its activation has been shown to improve cognitive function in pre-clinical models.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects in pre-clinical studies. These include increased cAMP levels, activation of the PKA signaling pathway, and improved synaptic plasticity and memory formation. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has also been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic effects in cognitive disorders.

实验室实验的优点和局限性

One advantage of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is that it has shown promising results in pre-clinical studies for the treatment of cognitive disorders, suggesting that it may have potential as a therapeutic agent. However, one limitation is that further studies are needed to determine the safety and efficacy of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide in humans. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide may have off-target effects on other PDE4 isoforms, which could limit its specificity for PDE4D.

未来方向

There are several future directions for research on N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide. One direction is to further investigate its safety and efficacy in humans, through clinical trials. Another direction is to explore its potential as a therapeutic agent for other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to understand the mechanisms underlying its anti-inflammatory effects in the brain, and to determine whether these effects contribute to its therapeutic effects in cognitive disorders.
Conclusion
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is a small molecule drug that has shown promising results in pre-clinical studies for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome. Its mechanism of action involves the inhibition of PDE4D, which increases cAMP levels and activates the PKA signaling pathway. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has a number of biochemical and physiological effects, including improved synaptic plasticity and memory formation, and anti-inflammatory effects in the brain. While further studies are needed to determine its safety and efficacy in humans, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has potential as a therapeutic agent for the treatment of cognitive disorders.

合成方法

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide is synthesized through a multistep process that involves the reaction of 4-(4-butanoylpiperazin-1-yl)-3-chlorobenzoic acid with 2-naphthoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide in high purity.

科学研究应用

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has been extensively studied in pre-clinical models of Alzheimer's disease and Fragile X syndrome. In a mouse model of Alzheimer's disease, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide was shown to improve memory and reduce amyloid beta levels in the brain. In a mouse model of Fragile X syndrome, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide was shown to improve cognitive function and reduce dendritic spine abnormalities. These results suggest that N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide has potential as a therapeutic agent for the treatment of cognitive disorders.

属性

分子式

C25H26ClN3O2

分子量

435.9 g/mol

IUPAC 名称

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H26ClN3O2/c1-2-5-24(30)29-14-12-28(13-15-29)23-11-10-21(17-22(23)26)27-25(31)20-9-8-18-6-3-4-7-19(18)16-20/h3-4,6-11,16-17H,2,5,12-15H2,1H3,(H,27,31)

InChI 键

ZVXGLHXNWSMCBW-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl

规范 SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。